molecular formula C8H9Br2NO2 B13650801 Methyl 5-(bromomethyl)nicotinate hydrobromide

Methyl 5-(bromomethyl)nicotinate hydrobromide

Cat. No.: B13650801
M. Wt: 310.97 g/mol
InChI Key: HCCPKZLOLQUQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(bromomethyl)nicotinate hydrobromide is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its reactivity due to the presence of the bromomethyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(bromomethyl)nicotinate hydrobromide typically involves the bromination of methyl 5-methylnicotinate. The process begins with the esterification of 5-methylnicotinic acid using methanol in the presence of thionyl chloride, yielding methyl 5-methylnicotinate . This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to produce methyl 5-(bromomethyl)nicotinate .

Industrial Production Methods: For large-scale industrial production, the synthesis is optimized to ensure high yield and purity. The use of environmentally friendly reagents and conditions is emphasized. The overall yield of the process can reach up to 65.9%, making it efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)nicotinate hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-(bromomethyl)nicotinate hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)nicotinate hydrobromide involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to modify biological molecules and pathways. This reactivity is exploited in drug synthesis and biochemical studies to target specific molecular pathways .

Similar Compounds:

Uniqueness: this compound is unique due to its bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and for use in various scientific applications .

Properties

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

methyl 5-(bromomethyl)pyridine-3-carboxylate;hydrobromide

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-2-6(3-9)4-10-5-7;/h2,4-5H,3H2,1H3;1H

InChI Key

HCCPKZLOLQUQFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.